N,N-dicyclohexyl-3,5-dinitrobenzamide
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Overview
Description
N,N-dicyclohexyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C19H25N3O5 It is characterized by a benzene ring substituted with two nitro groups at the 3 and 5 positions and an amide group at the 1 position, which is further substituted with two cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product would be N,N-dicyclohexyl-3,5-diaminobenzamide.
Substitution: The products would depend on the nucleophile used, resulting in compounds like N,N-dicyclohexyl-3-amino-5-thiobenzamide.
Scientific Research Applications
N,N-dicyclohexyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The nitro groups and amide functionality play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-dicyclohexyl-3,5-diaminobenzamide: Similar structure but with amino groups instead of nitro groups.
N,N-dicyclohexyl-3,5-dinitrobenzoate: Similar structure but with an ester group instead of an amide group.
Uniqueness
N,N-dicyclohexyl-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and cyclohexyl-substituted amide functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H25N3O5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H25N3O5/c23-19(14-11-17(21(24)25)13-18(12-14)22(26)27)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2 |
InChI Key |
JWEGWNSUPXGPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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